![molecular formula C15H17ClN2O B7533241 4-(7-Chloroquinolin-4-yl)-2,6-dimethylmorpholine](/img/structure/B7533241.png)
4-(7-Chloroquinolin-4-yl)-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7-Chloroquinolin-4-yl)-2,6-dimethylmorpholine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a heterocyclic organic compound that is used in the synthesis of various pharmaceuticals and biologically active molecules.
Mechanism of Action
The mechanism of action of 4-(7-Chloroquinolin-4-yl)-2,6-dimethylmorpholine is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of certain enzymes and proteins in the body.
Biochemical and Physiological Effects:
Studies have shown that 4-(7-Chloroquinolin-4-yl)-2,6-dimethylmorpholine has various biochemical and physiological effects. This compound has been shown to inhibit the growth of certain cancer cells, reduce the replication of certain viruses, and inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(7-Chloroquinolin-4-yl)-2,6-dimethylmorpholine in lab experiments is its high yield during synthesis. This compound is also stable under various conditions, making it easy to handle and store. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the study of 4-(7-Chloroquinolin-4-yl)-2,6-dimethylmorpholine. One possible direction is to investigate its potential applications in the treatment of various diseases, including cancer, viral infections, and bacterial infections. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, further studies are needed to determine the safety and toxicity of this compound in humans.
Synthesis Methods
The synthesis of 4-(7-Chloroquinolin-4-yl)-2,6-dimethylmorpholine involves the reaction of 7-chloro-4-quinolinylamine with 2,6-dimethylmorpholine in the presence of a suitable catalyst. This reaction results in the formation of 4-(7-Chloroquinolin-4-yl)-2,6-dimethylmorpholine as a white solid with a high yield.
Scientific Research Applications
4-(7-Chloroquinolin-4-yl)-2,6-dimethylmorpholine has been extensively studied in various scientific research fields due to its potential applications. This compound has been used in the synthesis of various pharmaceuticals and biologically active molecules. It has also been investigated for its antitumor, antiviral, and antibacterial properties.
properties
IUPAC Name |
4-(7-chloroquinolin-4-yl)-2,6-dimethylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-10-8-18(9-11(2)19-10)15-5-6-17-14-7-12(16)3-4-13(14)15/h3-7,10-11H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWMDOOKRDVCKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C3C=CC(=CC3=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49674890 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.